3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-12-8-22-15(21)18(12)9-5-6-17(7-9)14(20)13-16-10-3-1-2-4-11(10)23-13/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAACKXWAFMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of benzo[d]thiazole-2-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(benzo[d]thiazole-2-carbonyl)pyrrolidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including those containing the benzo[d]thiazole moiety. For instance, derivatives of thiazolidinone have shown significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar scaffolds exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in glioblastoma cells .
Table 1: Summary of Anticancer Studies on Thiazolidine Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Thiazolidinone A | Glioblastoma | Induces apoptosis | |
| Thiazolidinone B | Breast Cancer | Cell cycle arrest | |
| Thiazolidinone C | Colon Cancer | Inhibition of metastasis |
Antimicrobial Properties
Thiazolidine derivatives have also been evaluated for their antimicrobial activity. The structural features of 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione suggest that it may possess antibacterial and antifungal properties. Studies indicate that thiazolidinone derivatives can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions .
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazolidinone D | E. coli | 32 µg/mL | |
| Thiazolidinone E | S. aureus | 16 µg/mL | |
| Thiazolidinone F | C. albicans | 8 µg/mL |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to cancer and infections. For example, thiazolidine derivatives have been shown to inhibit enzymes like α-amylase and urease, which are crucial in carbohydrate metabolism and urease-related infections .
Table 3: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiazolidinone G | α-Amylase | 15 µM | |
| Thiazolidinone H | Urease | 10 µM |
Drug Development Potential
The unique structural characteristics of this compound make it an attractive candidate for further drug development. Its ability to act on multiple biological targets suggests that it could be developed into a multitargeted drug for conditions like cancer and infectious diseases .
Case Studies
Case Study 1: Synthesis and Evaluation of Thiazolidinones
In a recent study by Da Silva et al., a series of thiazolidinones were synthesized and evaluated for their anticancer properties against glioblastoma cells. The study reported significant cytotoxic effects, leading to the conclusion that thiazolidinones could serve as promising candidates for cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
A comprehensive evaluation conducted by Hassan et al. demonstrated the antimicrobial efficacy of various thiazolidine derivatives against pathogenic bacteria and fungi. The study highlighted the potential of these compounds as alternatives to traditional antibiotics .
Mechanism of Action
The mechanism of action of 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The thiazolo-pyrimidine in shares a sulfur-containing heterocycle but lacks the oxazolidinedione lactone, limiting direct pharmacological parallels.
Comparative Analysis of Physicochemical Properties
Table 2: Thermal and Spectral Data
Insights :
- High melting points in compounds like 21 (277–278°C) correlate with extended aromatic systems (quinoxaline), suggesting the target compound may exhibit similar thermal stability due to its benzothiazole moiety.
- The benzylidene proton in ’s oxazolidinedione (δ 7.8 ppm) contrasts with the target’s benzothiazole protons, which would likely resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal.
Biological Activity
The compound 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a derivative of benzothiazole and oxazolidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.32 g/mol. The structure features a pyrrolidine ring linked to a benzothiazole moiety, which is known for its role in various pharmacological activities.
Biological Activity Overview
Benzothiazole derivatives, including the compound , have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The presence of the oxazolidine ring enhances the biological profile of the compound.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial effects. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been highlighted in recent studies. The compound has been evaluated for its ability to inhibit FOXM1, a transcription factor implicated in tumorigenesis, particularly in breast cancer. In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments, indicating potent anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- FOXM1 Inhibition : The compound binds to the FOXM1-DNA binding domain, disrupting its function and leading to reduced cancer cell proliferation.
- Antibacterial Mechanism : The thiazole ring is believed to interfere with bacterial membrane synthesis, enhancing its antibacterial properties .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- A study synthesized various thiazole derivatives and tested their antibacterial efficacy against multiple bacterial strains, revealing enhanced activity compared to traditional antibiotics like Oxytetracycline .
- Another investigation focused on the molecular docking studies of benzothiazole derivatives, confirming their binding affinities to key proteins involved in cancer progression .
Q & A
Basic: What are the established synthetic pathways for synthesizing 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, such as coupling a benzo[d]thiazole moiety to a pyrrolidine intermediate, followed by oxazolidinedione ring formation. Key intermediates are characterized using:
- Melting points to assess purity (e.g., derivatives in show sharp melting ranges like 203–205°C).
- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretches near 1700–1750 cm⁻¹ for oxazolidinediones) .
- NMR spectroscopy (¹H and ¹³C) to verify connectivity and stereochemistry. For example, pyrrolidine protons appear as distinct multiplet signals in δ 2.5–4.0 ppm, while benzo[d]thiazole carbons resonate near δ 120–160 ppm .
- HRMS for molecular ion validation (e.g., [M+H]⁺ peaks with <5 ppm error) .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?
Critical techniques include:
- ¹H NMR : Analyze coupling patterns (e.g., pyrrolidine H-3 as a multiplet due to restricted rotation) and integration ratios. highlights the use of aromatic proton splitting to confirm benzo[d]thiazole substitution .
- ¹³C NMR : Identify carbonyl carbons (oxazolidinedione C=O at δ ~165–170 ppm; benzothiazole C=O at δ ~160 ppm) .
- HRMS : Confirm molecular formula via exact mass (e.g., C₁₈H₁₅N₃O₄S requires [M+H]⁺ = 370.0856) .
- IR : Detect overlapping C=O stretches from oxazolidinedione and benzothiazole groups .
Advanced: How can density functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?
DFT methods (e.g., B3LYP/6-31G*) can:
- Calculate HOMO-LUMO gaps to predict reactivity. demonstrates how electron density maps elucidate charge distribution in heterocycles .
- Simulate vibrational spectra (IR) to cross-validate experimental data, resolving ambiguities in carbonyl assignments.
- Model tautomeric equilibria (e.g., keto-enol forms in oxazolidinediones) to explain unexpected NMR shifts .
Advanced: What strategies are recommended for optimizing reaction yields in the multi-step synthesis of benzo[d]thiazole-containing heterocycles?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance intermediate solubility .
- Catalyst optimization : achieved 51–53% yields using piperazine catalysts under mild conditions .
- Temperature control : Maintain ≤80°C during benzothiazole acylation to avoid pyrrolidine ring decomposition .
- Purification : Crystallize intermediates from methanol/water mixtures to remove unreacted starting materials .
Advanced: How should researchers resolve contradictions between experimental spectral data and theoretical predictions for novel oxazolidinedione derivatives?
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange (e.g., restricted rotation in pyrrolidine rings) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra (e.g., distinguish oxazolidinedione C=O from benzothiazole C=O) .
- DFT-assisted interpretation : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .
Advanced: What methodologies are employed in X-ray crystallographic analysis to determine the three-dimensional structure of complex oxazolidinedione derivatives?
- Crystal growth : Use slow evaporation from dichloromethane/hexane to obtain single crystals .
- Data collection : Resolve torsional angles (e.g., pyrrolidine ring puckering) with high-resolution (<0.8 Å) datasets.
- Refinement : Apply SHELXL to model disorder in flexible substituents (e.g., benzothiazole orientation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
